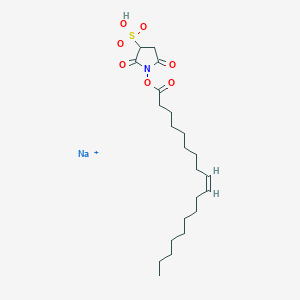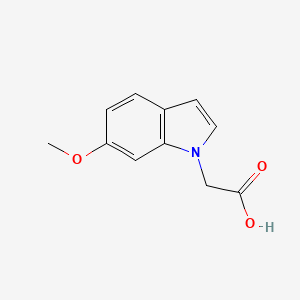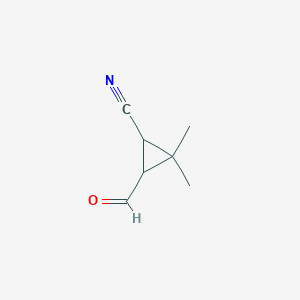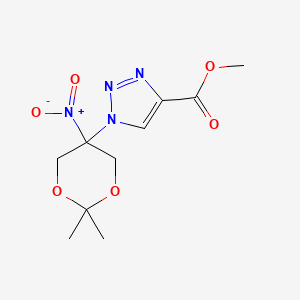
SulfosuccinimidylElaidateSodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SulfosuccinimidylElaidateSodium, also known as 1-(oleoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, sodium salt, is a compound with the molecular formula C22H36NNaO7S and a molecular weight of 482.59 g/mol . It is a white to pale yellow solid that is soluble in water and organic solvents such as methanol and dimethyl sulfoxide . This compound is commonly used as an activating reagent in biochemical and organic synthesis applications.
Preparation Methods
SulfosuccinimidylElaidateSodium can be synthesized through the reaction of maleic anhydride with sulfochlorinated dimethylcarbamoyl (N,N-dimethylcarbamoyl sulfonyl chloride) . The reaction conditions need to be optimized based on specific experimental requirements. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
SulfosuccinimidylElaidateSodium undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines and thiols to form amide and thiol bonds, respectively.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include amines, thiols, and oxidizing or reducing agents. The reactions are often carried out in aqueous or organic solvents at controlled temperatures.
Major Products: The primary products formed are amides and thiol derivatives, depending on the reactants used.
Scientific Research Applications
SulfosuccinimidylElaidateSodium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of SulfosuccinimidylElaidateSodium involves the activation of carboxyl groups, allowing them to react with amines or thiols to form stable amide or thiol bonds . This activation is facilitated by the sulfonic acid group, which enhances the reactivity of the compound. The molecular targets and pathways involved include the formation of covalent bonds with target molecules, leading to the desired biochemical modifications.
Comparison with Similar Compounds
SulfosuccinimidylElaidateSodium can be compared with other similar compounds such as:
Sulfosuccinimidyl Oleate Sodium: Similar in structure and function, used as a fatty acid transport inhibitor.
Sulfo-NHS (N-hydroxysulfosuccinimide): Commonly used in bioconjugation for activating carboxyl groups.
Sulfonimidates: Used as alkyl transfer reagents and in the synthesis of sulfur(VI) compounds.
This compound is unique due to its specific structure, which allows for efficient activation of carboxyl groups and its solubility in both water and organic solvents .
Properties
Molecular Formula |
C22H37NNaO7S+ |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/b10-9-; |
InChI Key |
FZVVLJSNKVOPRF-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)
![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)
![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12308531.png)
![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12308536.png)
![[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B12308537.png)



![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12308565.png)


![Methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B12308579.png)

![[2-(4-Methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12308584.png)
